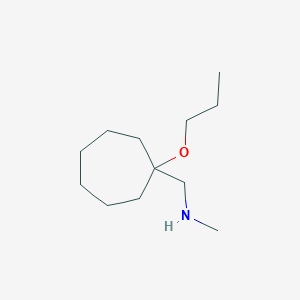
1-(2,2-difluoropropyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoropropyl)-1H-pyrazol-4-amine is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties
Méthodes De Préparation
The synthesis of 1-(2,2-difluoropropyl)-1H-pyrazol-4-amine typically involves the reaction of 1H-pyrazol-4-amine with 2,2-difluoropropyl halides under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1-(2,2-Difluoropropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,2-Difluoropropyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-(2,2-difluoropropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can influence its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
1-(2,2-Difluoropropyl)-1H-pyrazol-4-amine can be compared with other fluorinated compounds, such as:
1-(2,2-Difluoropropyl)-4-fluorobenzene: Another fluorinated compound with similar applications in medicinal chemistry and material sciences.
1,1-Difluorocyclopropane derivatives: These compounds also contain fluorine atoms and are used in various chemical and biological applications.
Propriétés
Formule moléculaire |
C6H9F2N3 |
|---|---|
Poids moléculaire |
161.15 g/mol |
Nom IUPAC |
1-(2,2-difluoropropyl)pyrazol-4-amine |
InChI |
InChI=1S/C6H9F2N3/c1-6(7,8)4-11-3-5(9)2-10-11/h2-3H,4,9H2,1H3 |
Clé InChI |
HGOWRWQWYRHJFT-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C=C(C=N1)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[4,5]thieno[2,3-d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13534719.png)
![3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine](/img/structure/B13534730.png)




![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B13534742.png)


![N-[2-methanesulfonyl-1-(4-methylphenyl)propyl]prop-2-enamide](/img/structure/B13534757.png)


